molecular formula C16H11FN2O3S3 B12126911 N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12126911
M. Wt: 394.5 g/mol
InChI Key: GAWDOOBLXBOOGU-UVTDQMKNSA-N
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Description

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. Finally, the thiazolidinone is reacted with benzenesulfonyl chloride to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Scale-up processes would also need to consider factors like cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the hydroxyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for potential anticancer activity.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene moiety can enhance the compound’s binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl-β-alanine
  • N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl-2-nitrobenzohydrazide

Uniqueness

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom and the benzenesulfonamide group can enhance its stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H11FN2O3S3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H11FN2O3S3/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(23)24-14)18-25(21,22)13-7-2-1-3-8-13/h1-10,18H/b14-10-

InChI Key

GAWDOOBLXBOOGU-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

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